(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrazole and pyrimidine ring in its structure Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloro-5-bromopyrimidine with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrazole and pyrimidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrazole/Pyrimidine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors and other enzyme inhibitors.
Material Science: Employed in the development of organic electronic materials and sensors.
Biological Research: Utilized in the study of boron-containing compounds’ biological activity, including their role as enzyme inhibitors and potential anticancer agents.
Mechanism of Action
The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or threonine .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the pyrimidine ring.
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine-5-boronic acid: Contains a chloro substituent instead of a methyl group.
Uniqueness
(2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct electronic and steric properties
Properties
Molecular Formula |
C8H9BN4O2 |
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Molecular Weight |
204.00 g/mol |
IUPAC Name |
[2-(4-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-12-13(5-6)8-10-3-7(4-11-8)9(14)15/h2-5,14-15H,1H3 |
InChI Key |
AYDFWAYYWZHNCV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
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